molecular formula C7H10ClN3 B093019 6-chloro-N-isopropylpyridazin-3-amine CAS No. 1007-55-2

6-chloro-N-isopropylpyridazin-3-amine

Cat. No. B093019
CAS RN: 1007-55-2
M. Wt: 171.63 g/mol
InChI Key: KFBDHWVJYXLFKF-UHFFFAOYSA-N
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Description

The compound "6-chloro-N-isopropylpyridazin-3-amine" is a chemical that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms. While the provided papers do not directly discuss this compound, they provide insights into the chemistry of related pyridazine derivatives.

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. For instance, the paper titled "Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester" discusses the use of a pyridazinyl phosphoric acid ester as a coupling agent for the amidation of carboxylic acids to produce amides . This suggests that similar phosphoric acid esters could potentially be used in the synthesis of "6-chloro-N-isopropylpyridazin-3-amine" by coupling with isopropylamine.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which significantly influences their chemical behavior. The abstract from the first paper does not provide specific details on the molecular structure of "6-chloro-N-isopropylpyridazin-3-amine," but it does imply that the pyridazinyl moiety is reactive and can participate in the formation of amides .

Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives can be quite diverse. The second paper describes the oxidative amination of a pyrimido[4,5-c]pyridazine derivative, leading to the formation of 4-amino derivatives . This indicates that pyridazine compounds can undergo amination reactions, which could be relevant for the chemical modification of "6-chloro-N-isopropylpyridazin-3-amine."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and isopropyl groups would affect the compound's polarity, solubility, and reactivity. Although the provided papers do not discuss the specific properties of "6-chloro-N-isopropylpyridazin-3-amine," they suggest that pyridazine compounds can be synthesized in good to excellent yield under mild conditions, which is valuable information for the practical handling of these chemicals .

Scientific Research Applications

Solubility Studies

The solubility of 6-chloropyridazin-3-amine has been examined across a range of solvents including methanol, ethanol, n-butanol, and others at varying temperatures. This research, spearheaded by Xin-Xiang Cao et al. (2012), provides crucial insights into the physicochemical properties of this compound, highlighting its increased solubility with rising temperature. These findings are foundational for formulating this compound in various solvent systems for further pharmaceutical and chemical applications (Cao, Liu, Lv, & Yao, 2012).

Chemical Synthesis and Reactions

Maisa I. Abdel Moneam (2004) explored the synthesis and reactions of novel pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives starting from 3-chloro-5,6-diphenylpyridazine-4-carbonitrile. This work contributes to the development of new pyridazine-based compounds with potential applications in drug discovery and materials science (Abdel Moneam, 2004).

Photophysical Studies

O. Stetsiuk et al. (2019) conducted structural and photophysical studies on 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and its metal complexes, uncovering the luminescent properties of these complexes. This research opens avenues for the use of such compounds in luminescent materials and sensors (Stetsiuk, El-Ghayoury, Hauser, & Avarvari, 2019).

Analgesic Agents Development

R. Aggarwal et al. (2020) detailed the synthesis and biological evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles as analgesic agents. This highlights the potential medicinal applications of chloropyridazin derivatives in developing new analgesic drugs (Aggarwal, Kaushik, Kumar, & Saini, 2020).

Safety And Hazards

The compound is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves and eye/face protection, and seeking immediate medical attention if exposed .

properties

IUPAC Name

6-chloro-N-propan-2-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBDHWVJYXLFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481819
Record name 6-chloro-N-isopropylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-isopropylpyridazin-3-amine

CAS RN

1007-55-2
Record name 6-chloro-N-isopropylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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